A Technical Guide to 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5): A Versatile Building Block in Modern Drug Discovery
A Technical Guide to 5-Ethynyl-2-methoxypyrimidine (CAS 1059705-07-5): A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Ethynyl-Pyrimidine Scaffold
In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its significance is rooted in its ability to engage in various non-covalent interactions with biological targets, serving as a versatile framework for the design of potent and selective therapeutic agents.[1] The introduction of an ethynyl group at the 5-position of the pyrimidine ring, as seen in 5-ethynyl-2-methoxypyrimidine, imparts unique properties that are highly advantageous for drug discovery. The linear geometry of the ethynyl moiety allows it to act as a rigid linker or to probe narrow hydrophobic pockets within an enzyme's active site. Furthermore, the terminal alkyne is a key functional group for "click chemistry," enabling the efficient and specific conjugation of the pyrimidine core to other molecules, such as fluorescent probes or larger pharmacophores.[3][4] This technical guide provides an in-depth overview of 5-ethynyl-2-methoxypyrimidine, from its synthesis and analytical characterization to its applications as a pivotal building block in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Analytical Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Table 1: Physicochemical Properties of 5-Ethynyl-2-methoxypyrimidine
| Property | Value | Source |
| CAS Number | 1059705-07-5 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Off-white to light brown solid | [1] |
| Boiling Point (Predicted) | 244.3 ± 32.0 °C | [1] |
| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Analytical Characterization: A Note on Spectroscopic Data
-
¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The two pyrimidine protons at the 4- and 6-positions would appear as singlets in the aromatic region. The methoxy group protons would be a sharp singlet in the upfield region, and the acetylenic proton would also be a singlet, typically found in the 2-4 ppm range.
-
¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the five unique carbon atoms of the pyrimidine ring, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field. The two carbons of the ethynyl group would have characteristic chemical shifts in the 70-90 ppm range. The methoxy carbon would be observed in the upfield region. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in the unambiguous assignment of all proton and carbon signals.[6][7]
Synthesis and Mechanistic Insights: A Practical Approach
The most logical and widely employed method for the synthesis of 5-ethynyl-2-methoxypyrimidine is the Sonogashira cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The likely precursor for this synthesis is a 5-halo-2-methoxypyrimidine, with 5-bromo-2-methoxypyrimidine being a commercially available and reactive starting material.
Workflow for the Synthesis of 5-Ethynyl-2-methoxypyrimidine
Caption: Synthetic workflow for 5-Ethynyl-2-methoxypyrimidine.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative procedure based on established methods for Sonogashira couplings of halopyrimidines.[10]
Step 1: Synthesis of 5-Bromo-2-methoxypyrimidine (Precursor)
A detailed procedure for the synthesis of 5-bromo-2-methoxypyrimidine from 5-bromo-2-chloropyrimidine has been reported.[7] To a solution of 5-bromo-2-chloropyrimidine in methanol, sodium methoxide is added, and the reaction mixture is heated.[7] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces the chloride at the 2-position. After completion, the methanol is removed, and the product is extracted with an organic solvent.[7]
Step 2: Sonogashira Coupling and Deprotection
-
Reaction Setup: To a dried reaction flask, add 5-bromo-2-methoxypyrimidine (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagents: Degassed solvent (e.g., tetrahydrofuran or dimethylformamide) and a base (e.g., triethylamine, 2.0 eq.) are added. Subsequently, trimethylsilylacetylene (1.2 eq.) is added via syringe. The use of a silyl-protected alkyne is a common strategy to prevent self-coupling of the terminal alkyne.
-
Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Deprotection: Upon completion, the reaction is cooled to room temperature, and a mild base such as potassium carbonate in methanol is added to effect the in-situ deprotection of the trimethylsilyl group. The mixture is then filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield 5-ethynyl-2-methoxypyrimidine as a solid.
Mechanistic Rationale
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps are the oxidative addition of the 5-bromo-2-methoxypyrimidine to the Pd(0) complex, followed by a transmetalation step with a copper(I) acetylide (formed from the reaction of the alkyne with the copper(I) salt and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base is crucial for neutralizing the hydrogen bromide formed during the reaction and for the formation of the copper acetylide.
Applications in Research and Drug Development
The 5-ethynyl-2-methoxypyrimidine scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors.
Role in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2][11] The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The 2-methoxy group can be readily displaced by a primary amine to install various side chains that can interact with other regions of the kinase active site. The 5-ethynyl group can be further elaborated to extend into other pockets of the enzyme, enhancing potency and selectivity.
A notable example is in the design of Aurora kinase inhibitors.[12] Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers.[11] Synthetic strategies targeting Aurora kinases often involve the use of pyrimidine-based scaffolds.[2][11] The 5-ethynyl-2-methoxypyrimidine core can be utilized to synthesize compounds that, after further modification, can potently and selectively inhibit Aurora kinases, leading to reduced levels of oncoproteins like MYC and inducing tumor regression in preclinical models.[12][13]
Signaling Pathway Context
Caption: Inhibition of a kinase signaling pathway by a 5-ethynyl-2-methoxypyrimidine-derived inhibitor.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 5-ethynyl-2-methoxypyrimidine.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Outlook
5-Ethynyl-2-methoxypyrimidine is a strategically important building block in medicinal chemistry, offering a unique combination of a privileged pyrimidine core and a versatile ethynyl functional group. Its synthesis via the robust Sonogashira coupling allows for its efficient incorporation into complex molecular architectures. The demonstrated utility of the ethynyl-pyrimidine scaffold in the development of potent kinase inhibitors highlights its potential for the discovery of novel therapeutics for a range of diseases. As our understanding of disease biology deepens, the demand for versatile and strategically functionalized building blocks like 5-ethynyl-2-methoxypyrimidine will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.
References
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]
-
PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitors of de novo pyrimidine synthesis. Summary pathway depicting.... Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
PubMed. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. Retrieved from [Link]
-
Odesa I. I. Mechnikov National University. (n.d.). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. 5-ETHYNYL-2-METHOXYPYRIMIDINE | 1059705-07-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
